molecular formula C7H6F3NO3 B11715685 Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate

Cat. No.: B11715685
M. Wt: 209.12 g/mol
InChI Key: DOMGONFGVHODPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate with suitable reagents can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. Industrial methods may also involve the use of metal-free synthetic routes to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-4-carboxylic acid derivatives, while reduction reactions can produce different oxazole compounds with varying functional groups .

Mechanism of Action

The mechanism of action of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be compared with other similar compounds, such as:

The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing enhanced stability and reactivity that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3

InChI Key

DOMGONFGVHODPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.